molecular formula C18H14BrClN4O3 B14805614 4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide

4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide

Cat. No.: B14805614
M. Wt: 449.7 g/mol
InChI Key: MORSCJAXDCKPPP-UHFFFAOYSA-N
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Description

4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide is a complex organic compound characterized by the presence of bromine, chlorine, and indole moieties

Preparation Methods

The synthesis of 4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Bromination: The indole moiety is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Hydrazone Formation: The brominated indole is reacted with hydrazine derivatives to form the hydrazone linkage.

    Amide Formation: The final step involves the reaction of the hydrazone with 2-chlorophenylacetic acid or its derivatives to form the desired amide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C18H14BrClN4O3

Molecular Weight

449.7 g/mol

IUPAC Name

N'-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-N-(2-chlorophenyl)butanediamide

InChI

InChI=1S/C18H14BrClN4O3/c19-10-5-6-13-11(9-10)17(18(27)22-13)24-23-16(26)8-7-15(25)21-14-4-2-1-3-12(14)20/h1-6,9,22,27H,7-8H2,(H,21,25)

InChI Key

MORSCJAXDCKPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Cl

Origin of Product

United States

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